CYP Inhibition Profile: N-(3-Ethoxyphenyl)-4-methoxybenzamide vs. N-(3-Ethoxyphenyl)benzamide
N-(3-Ethoxyphenyl)-4-methoxybenzamide has been profiled against a panel of human cytochrome P450 isoforms, revealing moderate inhibitory activity against CYP1A1 (IC50 = 1,200 nM in HEK293 cells using 7-ethoxyresorufin as fluorogenic substrate, 30 min preincubation) and CYP1B1 (IC50 = 900 nM in yeast microsomal membranes using 7-ethoxyresorufin, 10 min incubation), with substantially weaker inhibition of CYP3A4 (IC50 > 10,000 nM) and CYP2C19 (IC50 ≈ 10,000 nM) [1]. In contrast, the des-4-methoxy analog N-(3-ethoxyphenyl)benzamide has reported primary activity against cholinesterase enzymes rather than CYP isoforms, with reported IC50 values at ecto-5'-nucleotidase of 101 nM [2]. The presence of the 4-methoxy group on the benzoyl ring in the target compound redirects the biological target engagement profile from nucleotidase/cholinesterase toward CYP enzyme interactions, establishing target compound differentiation through the 4-methoxy substituent [1][2].
| Evidence Dimension | CYP isoform inhibition selectivity profile |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 1,200 nM; CYP1B1 IC50 = 900 nM; CYP3A4 IC50 > 10,000 nM; CYP2C19 IC50 ≈ 10,000 nM |
| Comparator Or Baseline | N-(3-ethoxyphenyl)benzamide: ecto-5'-nucleotidase IC50 = 101 nM; primary reported activity is cholinesterase inhibition, not CYP |
| Quantified Difference | Qualitative target engagement redirection from nucleotidase/cholinesterase (comparator) to CYP1A1/1B1 (target compound); CYP1B1:CYP3A4 selectivity ratio > 11-fold for target compound |
| Conditions | CYP1A1: HEK293 cells, 7-ethoxyresorufin substrate, 30 min preincubation. CYP1B1: yeast microsomal membranes, 7-ethoxyresorufin, 10 min incubation. Ecto-5'-nucleotidase: COS7 cells, 10 min preincubation. |
Why This Matters
The CYP1B1-selective profile of N-(3-ethoxyphenyl)-4-methoxybenzamide (IC50 = 900 nM) versus CYP3A4 (IC50 > 10,000 nM) provides >11-fold selectivity, which is relevant for screening programs where CYP1B1 is a target of interest and CYP3A4-mediated drug–drug interaction liability must be minimized.
- [1] BindingDB BDBM50269353; CHEMBL4105559. Affinity Data: CYP1A1 IC50 = 1,200 nM, CYP1B1 IC50 = 900 nM, CYP3A4 IC50 > 10,000 nM. De Montfort University, curated by ChEMBL. View Source
- [2] BindingDB PrimarySearch_ki. N-(3-ethoxyphenyl)benzamide: ecto-5'-nucleotidase IC50 = 101 nM. View Source
